molecular formula C10H15O5PS2 B144504 Fenthion sulfone CAS No. 3761-42-0

Fenthion sulfone

Cat. No. B144504
CAS RN: 3761-42-0
M. Wt: 310.3 g/mol
InChI Key: ZDHYERRNXRANLI-UHFFFAOYSA-N
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Description

Persistence and Metabolism of Fenthion in Agricultural Contexts

Persistence and Metabolism in Citrus Fruits The study of fenthion's persistence and metabolism in orange fruit under field conditions revealed that fenthion is rapidly transformed into fenthion sulfoxide and fenthion sulfone due to sunlight photodegradation. The degradation rate of fenthion was found to be quite fast with a half-life of approximately 6 days, while fenthion sulfoxide degraded more slowly. Fenthion sulfone was detected in lower quantities, indicating a lesser role in the residue composition .

Degradation in Grapes Similarly, the degradation of fenthion and its sulfoxide was observed in grapes, with the transformation into fenthion sulfoxide occurring quickly after application. The half-lives of fenthion on grapes were determined to be between 5.6 and 7.6 days, depending on the grape variety. However, when stored in refrigerated conditions, the degradation rate slowed significantly, with half-lives extending to over 40 days .

In Vitro Metabolism in Aquatic and Mammalian Species

Comparative Metabolism The in vitro metabolism of fenthion and fenthion sulfoxide was compared across sea bream, goldfish, and rats. Fenthion was oxidized to its sulfoxide and oxon derivatives, but not to the sulfone form. The metabolic activities in fish were lower than in rats but were comparable in magnitude. The study highlighted the role of cytochrome P450, flavin-containing monooxygenase, and aldehyde oxidase in the metabolism of fenthion and its sulfoxide .

Photodegradation Studies

UVB Irradiation and Novel Photodegradation Products Under UVB irradiation, fenthion underwent photodegradation, producing novel products such as MMTP and MMSP, in addition to fenthion sulfoxide. The study suggested two primary UVB photodegradation pathways: photochemical hydrolysis and oxygenation by singlet oxygen, leading to the formation of these products .

Oxidative Degradation and Synthesis Analysis

Oxidative Degradation by Hydroxyl Radical The oxidative degradation of fensulfothion, a model compound, was investigated, revealing a near-complete transformation within minutes of irradiation. The study identified numerous transformation products and provided a reaction rate constant for the reaction with hydroxyl radicals .

Synthesis of Enantiomers and Biological Activity The synthesis of fenthion sulfoxide enantiomers was achieved, and their effects on acetylcholinesterase activity were evaluated. The study determined the absolute configuration of the (+)-sulfoxide metabolite and found that the (R)-(+)-fenoxon sulfoxide enantiomer exhibited potent inhibitory activity against acetylcholinesterase .

Endocrine-Disrupting Actions and Metabolism

Antiandrogenic Activity Fenthion demonstrated antiandrogenic activity, which was reduced upon metabolic transformation by rat liver microsomes. The study also explored the interconversion between fenthion and its sulfoxide, mediated by cytochrome P450 and aldehyde oxidase, which appeared to maintain the antiandrogenic activity .

Interconversion in Aquatic Species

Metabolism in Goldfish The interconversion between fenthion and fenthion sulfoxide was studied in goldfish, revealing that fenthion sulfoxide could be reduced back to fenthion by hepatopancreas cytosol in the presence of an electron donor for aldehyde oxidase .

Analytical Confirmation of Metabolites

Identification in Oranges The degradation products of fenthion in oranges were identified using advanced mass spectrometry techniques. The study confirmed the presence of fenthion sulfoxide and sulfone, among other metabolites, and provided insights into the degradation pathways, including photolysis and hydrolysis .

Deoxidation in Analytical Equipment

Prevention of Sulfoxide Deoxidation The deoxidation of fenthion sulfoxide and related compounds during gas chromatography/mass spectrometry analysis was observed. The addition of polyethylene glycol 300 (PEG300) to the test solution was found to prevent this deoxidation, ensuring accurate analytical results .

Scientific Research Applications

  • Endocrine Disrupting Actions of Fenthion and Related Compounds Fenthion has been studied for its endocrine-disrupting actions. It acts as an antagonist of androgenic activity and exhibits antiandrogenic activity similar to flutamide. Its metabolic transformation plays a role in these activities, with fenthion sulfone showing negative results in antiandrogen screening tests (Kitamura, Suzuki, Ohta, & Fujimoto, 2003).

  • Chemical and Biological Behaviour of Fenthion Residues Fenthion, when exposed to sunlight and air, undergoes transformation into its sulfoxide and sulfone oxidation products. These products degrade rapidly to non-insecticidal compounds, affecting the efficacy and toxicity of fenthion (Metcalf, Fukuto, & Winton, 1963).

  • In Vivo Effects on Oxidative Processes in Fish Studies on fish have shown that fenthion can induce oxidative stress processes, affecting glutathione metabolism. This highlights the environmental impact of fenthion and its metabolites, including sulfone, on aquatic life (Piner, Sevgiler, & Üner, 2007).

  • Persistence and Metabolism in Agricultural Produce Fenthion's persistence and metabolism have been studied in oranges, where it transforms into sulfoxide and sulfone. These studies are crucial for understanding fenthion's impact on food safety and environmental health (Minelli et al., 1996).

  • Photodegradation and Environmental Fate Fenthion undergoes photodegradation under UVB irradiation, forming fenthion sulfoxide and other compounds. This study is significant for assessing the environmental fate of fenthion and related compounds (Hirahara, Ueno, & Nakamuro, 2003).

  • Human Hepatic Biotransformation The biotransformation of fenthion in humans involves cytochrome P450 and flavin-containing monooxygenase. Understanding this process is vital for assessing human exposure and health risks (Leoni, Buratti, & Testai, 2008).

  • Photodegradation in Natural Waters The role of carbonate radical in limiting the persistence of fenthion in sunlit natural waters has been studied. This is important for understanding the environmental degradation pathways of fenthion and its sulfone (Huang & Mabury, 2000).

  • Risk Assessment in Aqueous Environments Fenthion oxide derivatives, including fenthion sulfone, have been assessed for their risk in aqueous environments. This research is crucial for environmental safety and human health risk assessments (Tahara et al., 2010).

Safety And Hazards

Fenthion sulfone should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Fenthion, the parent compound, is moderately toxic by the oral, dermal, and inhalation routes of exposure .

Future Directions

The future directions of fenthion sulfone research could involve the development of more sustainable synthesis methods . The applicability of the UHPLC-MS/MS method for the simultaneous analysis of fenthion and its metabolites in various crops has been confirmed , suggesting potential future applications in agricultural contexts.

properties

IUPAC Name

dimethoxy-(3-methyl-4-methylsulfonylphenoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O5PS2/c1-8-7-9(15-16(17,13-2)14-3)5-6-10(8)18(4,11)12/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHYERRNXRANLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041975
Record name Fenthion sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenthion sulfone

CAS RN

3761-42-0
Record name Fenthion sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3761-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorothioic acid, O,O-dimethyl O-(4-(methylsulfonyl)-m-tolyl) ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenthion sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-4-methanesulfonyl-3-methylphenyl O,O-dimethyl phosphorothioate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
415
Citations
T Tsuda, M Kojima, H Harada, A Nakajima… - … and Physiology Part C …, 1996 - Elsevier
… as ketomolinate, fenthion sulfoxide, fenthion sulfone and disulfoton sulfone was reported in … its oxidation products (fenthion sulfoxide and fenthion sulfone) which are detected at high …
Number of citations: 31 www.sciencedirect.com
K Sugitate, T Yamagami, S Nakamura, A Toriba… - Analytical …, 2012 - jstage.jst.go.jp
… In Japan, five derivatives of fenthion (fenthion sulfoxide, fenthion sulfone, fenthion oxon, fenthion oxon sulfoxide and fenthion oxon sulfone) are controlled by the water supply law.We …
Number of citations: 1 www.jstage.jst.go.jp
EV Minelli, P Cabras, A Angioni, VL Garau… - Journal of Agricultural …, 1996 - ACS Publications
… The fenthion was transformed to fenthion sulfoxide and fenthion sulfone. Sunlight photodegradation experiments showed that this … Fenthion sulfone was present in low quantities. …
Number of citations: 45 pubs.acs.org
TG Díaz, AG Cabanillas, MDL Soto, JM Ortiz - Talanta, 2008 - Elsevier
… 3b, it can be appreciated the similarity between the absorption spectra of a standard of fenthion-sulfoxide + fenthion-sulfone and the absorption spectra of the resulting solution after …
Number of citations: 27 www.sciencedirect.com
Y Picó, M Farré, C Soler, D Barceló - Analytical chemistry, 2007 - ACS Publications
… sulfoxide and fenthion sulfone, mainly due to photolysis by sunlight. Fenthion sulfone was present in … several products as fenthion sulfoxide, fenthion sulfone, fenoxon, fenoxon sulfoxide, …
Number of citations: 67 pubs.acs.org
T Nishio, Y Toukairin, T Hoshi, T Arai, M Nogami - Legal Medicine, 2023 - Elsevier
… The concentrations of the oxidized forms of fenthion, including fenthion-sulfone and fenthion-sulfoxide, were higher in CSF than in the blood. …
Number of citations: 5 www.sciencedirect.com
C Liu, B Yang, J Gan, Y Zhang, M Liang, X Shu, J Shu - Chemosphere, 2012 - Elsevier
… of parathion; malaoxon and bis(1,2-bis-ethoxycarbonylethyl)disulfide as the products of malathion; fenoxon, fenoxon sulfoxide, fenthion sulfoxide, fenoxon sulfone, and fenthion sulfone …
Number of citations: 18 www.sciencedirect.com
S Kitamura, T Suzuki, S Ohta… - Environmental Health …, 2003 - ehp.niehs.nih.gov
… However, fenthion sulfoxide and fenthion sulfone did not … , fenthion sulfoxide, or fenthion sulfone was observed in the … When fenthion, fenthion sulfoxide, or fenthion sulfone was added to …
Number of citations: 88 ehp.niehs.nih.gov
S Kitamura, T Suzuki, T Kadota, M Yoshida… - Drug metabolism and …, 2003 - ASPET
… Fenthion sulfoxide was not oxidized to fenthion sulfone in fish and rats (Fig.6). We previously demonstrated that fenthion and fenthion sulfoxide were interconverted in goldfish (Kitamura …
Number of citations: 32 dmd.aspetjournals.org
Y Hirahara, H Ueno, K Nakamuro - Journal of Health Science, 2001 - jstage.jst.go.jp
… Fenthion sulfone was also determined in plants.However, as shown in Table 1, the t1/2 values of fenthion sulfoxide and disulfoton sulfoxide in the liquid phase were much larger than …
Number of citations: 41 www.jstage.jst.go.jp

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